molecular formula C5H9ClN4 B169905 5-(4-Chlorobutyl)-1H-tetrazole CAS No. 174769-79-0

5-(4-Chlorobutyl)-1H-tetrazole

Cat. No. B169905
CAS RN: 174769-79-0
M. Wt: 160.6 g/mol
InChI Key: AYCYAIFEVQSAON-UHFFFAOYSA-N
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Description

5-(4-Chlorobutyl)-1H-tetrazole (CBT) is a tetrazole compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole is not fully understood. However, studies have suggested that 5-(4-Chlorobutyl)-1H-tetrazole may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-(4-Chlorobutyl)-1H-tetrazole may also inhibit the activity of enzymes involved in DNA synthesis, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
5-(4-Chlorobutyl)-1H-tetrazole has been shown to have anticancer properties in vitro, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 5-(4-Chlorobutyl)-1H-tetrazole has also been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi. In addition, 5-(4-Chlorobutyl)-1H-tetrazole has been shown to have antioxidant properties, which could contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

5-(4-Chlorobutyl)-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible to researchers. 5-(4-Chlorobutyl)-1H-tetrazole is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, 5-(4-Chlorobutyl)-1H-tetrazole has some limitations for lab experiments. It is highly reactive and can be explosive when exposed to heat or shock, which makes it potentially hazardous to handle. In addition, 5-(4-Chlorobutyl)-1H-tetrazole is relatively insoluble in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for 5-(4-Chlorobutyl)-1H-tetrazole research. One area of interest is the development of 5-(4-Chlorobutyl)-1H-tetrazole-based drugs for cancer treatment. Another area of interest is the incorporation of 5-(4-Chlorobutyl)-1H-tetrazole into materials to improve their properties. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 5-(4-Chlorobutyl)-1H-tetrazole is a tetrazole compound that has potential applications in various fields, including pharmaceuticals, explosives, and materials science. Its anticancer, antimicrobial, and antioxidant properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

5-(4-Chlorobutyl)-1H-tetrazole can be synthesized by reacting 4-chlorobutylamine with sodium azide in the presence of a copper catalyst. The reaction yields 5-(4-Chlorobutyl)-1H-tetrazole as a white crystalline powder. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

5-(4-Chlorobutyl)-1H-tetrazole has been investigated for its potential applications in various fields, including pharmaceuticals, explosives, and materials science. In pharmaceuticals, 5-(4-Chlorobutyl)-1H-tetrazole has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In explosives, 5-(4-Chlorobutyl)-1H-tetrazole has been used as a component in high-energy materials due to its high nitrogen content. In materials science, 5-(4-Chlorobutyl)-1H-tetrazole has been incorporated into polymers to improve their thermal stability and mechanical properties.

properties

IUPAC Name

5-(4-chlorobutyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN4/c6-4-2-1-3-5-7-9-10-8-5/h1-4H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCYAIFEVQSAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobutyl)-1H-tetrazole

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